molecular formula C16H24N2O3S B14972330 3,3-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

3,3-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Cat. No.: B14972330
M. Wt: 324.4 g/mol
InChI Key: RJQVVQIBMNAEDB-UHFFFAOYSA-N
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Description

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a tetrahydroquinoline ring and a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. Finally, the dimethylbutanamide moiety is attached through an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, which can improve yield and reduce reaction times. Additionally, the use of automated systems for the amidation step can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the methanesulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amine or thiol derivatives

Scientific Research Applications

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. Additionally, the tetrahydroquinoline ring can interact with various receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANE-1-SULFONAMIDE
  • N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)THIOPHENE-2-SULFONAMIDE
  • N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(1,1,3-TRIOXO-1$l^{6},2-THIAZOLIDIN-2-YL)BENZAMIDE

Uniqueness

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its electrophilic properties, while the tetrahydroquinoline ring provides a versatile scaffold for interactions with biological targets.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

3,3-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)11-15(19)17-13-8-7-12-6-5-9-18(14(12)10-13)22(4,20)21/h7-8,10H,5-6,9,11H2,1-4H3,(H,17,19)

InChI Key

RJQVVQIBMNAEDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1

Origin of Product

United States

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